2-((5-(2-Hydroxyphenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(m-tolyl)acetamide
Description
Properties
Molecular Formula |
C17H15N3O3S |
|---|---|
Molecular Weight |
341.4 g/mol |
IUPAC Name |
2-[[5-(2-hydroxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(3-methylphenyl)acetamide |
InChI |
InChI=1S/C17H15N3O3S/c1-11-5-4-6-12(9-11)18-15(22)10-24-17-20-19-16(23-17)13-7-2-3-8-14(13)21/h2-9,21H,10H2,1H3,(H,18,22) |
InChI Key |
ZCPSGGBBNULRJX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CSC2=NN=C(O2)C3=CC=CC=C3O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((5-(2-Hydroxyphenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(m-tolyl)acetamide typically involves the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring is formed through the cyclization of a suitable precursor, such as a hydrazide or a thiosemicarbazide, with an appropriate carboxylic acid derivative under acidic or basic conditions.
Thioether Formation: The oxadiazole derivative is then reacted with a thiol compound to introduce the thioether linkage.
Acetamide Formation: The final step involves the reaction of the thioether derivative with an acylating agent, such as acetic anhydride, to form the acetamide group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Oxidation Reactions
The hydroxyphenyl group (C6H4OH) can undergo oxidation to form quinone derivatives under acidic or basic conditions. This transformation alters the compound’s electronic environment, potentially influencing its biological activity.
Reduction Reactions
The oxadiazole ring (1,3,4-oxadiazole) is susceptible to reduction, typically yielding amine derivatives. For example, catalytic hydrogenation or reagents like sodium borohydride may reduce the heterocyclic ring, altering its stability and reactivity.
Substitution Reactions
The thioether (-S-) linkage is reactive toward nucleophilic substitution. Electrophiles such as alkyl halides or acylating agents can substitute the sulfur atom, forming new derivatives with modified physicochemical properties.
Alkylation and Acylation
The hydroxyphenyl group and acetamide moiety can participate in alkylation or acylation reactions. For instance, the phenolic -OH may react with alkyl halides to form ethers, while the acetamide’s amine group can undergo acylation to generate amides with altered lipophilicity.
Characterization Techniques
The compound’s structure and purity are confirmed via:
-
FTIR Spectroscopy : Identifies functional groups (e.g., -OH, -NHCO-) based on absorption bands.
-
NMR Spectroscopy :
-
Mass Spectrometry : ESI-MS confirms molecular weight (e.g., [M+1]+ peak at m/z 442.11 for related oxadiazole-triazole hybrids) .
Reaction Optimization and Data
Structural Stability and Reactivity
The compound’s stability is influenced by:
-
pH Sensitivity : The hydroxyphenyl group’s acidity may affect solubility and reactivity under varying pH conditions.
-
Thermal Stability : Oxadiazole rings are generally stable but may decompose under extreme heat, forming amine byproducts.
-
Solvent Compatibility : Common solvents like ethanol or DMSO are used during synthesis, but polar solvents may enhance nucleophilic attack on the thioether.
Biological Implications of Reactivity
The compound’s reactivity profile may influence its biological activity:
-
Antimicrobial/Anticancer Potential : The hydroxyphenyl group’s antioxidant properties and the oxadiazole ring’s enzyme inhibition may contribute to therapeutic effects.
-
Metabolism : In vivo, substitution or oxidation reactions could alter bioavailability and toxicity.
Comparative Analysis with Analogues
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-((5-(2-Hydroxyphenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(m-tolyl)acetamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes and receptors involved in inflammatory and cancer pathways.
Pathways Involved: It may inhibit the activity of specific enzymes, leading to the suppression of inflammatory responses and the induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The following table compares structural features and physicochemical properties of the target compound with analogs:
| Compound Name | R1 (Oxadiazole Substituent) | R2 (Acetamide Substituent) | Melting Point (°C) | Molecular Weight | Key Functional Groups |
|---|---|---|---|---|---|
| Target Compound | 2-Hydroxyphenyl | m-Tolyl | Not Reported | 369.41 | Oxadiazole, Thioether, Amide |
| 2-((5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(4-(p-tolyl)pyrimidin-2-yl)acetamide (154) | 4-Chlorophenyl | 4-(p-Tolyl)pyrimidin-2-yl | Not Reported | 443.90 | Oxadiazole, Chlorophenyl |
| 2-{[5-(((5,6,7,8-Tetrahydronaphthalen-2-yl)oxy)methyl)-1,3,4-oxadiazol-2-yl]thio}acetamide (8) | Benzodioxol-5-ylmethyl | Tetrahydronaphthalen-2-yl | 96 | 453.52 | Oxadiazole, Ether, Benzodioxol |
| 2-((5-Benzyl-1,3,4-oxadiazol-2-yl)thio)-N-(m-tolyl)acetamide | Benzyl | m-Tolyl | Not Reported | 339.41 | Oxadiazole, Benzyl |
| 2-((5-(3,4-Dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide | 3,4-Dimethoxyphenyl | 5-Methylisoxazol-3-yl | Not Reported | 376.39 | Oxadiazole, Dimethoxy, Isoxazole |
Key Observations :
- Melting Points: Higher melting points (>250°C) are observed in compounds with sulfonamide or phthalazinone substituents (e.g., 4b: >300°C) due to strong intermolecular interactions .
Anticancer Activity
- Compound 154: Exhibits potent cytotoxicity against A549 lung cancer cells (IC50 = 3.8 ± 0.02 μM) with 25-fold selectivity over HEK normal cells. The 4-chlorophenyl group enhances activity via hydrophobic interactions, while the pyrimidine tail improves selectivity .
- Compound 8 : Inhibits MMP-9 (a key enzyme in cancer metastasis) with IC50 = 12.3 μM, attributed to the tetrahydronaphthalen-2-yl group’s bulk enhancing enzyme binding .
Key SAR Trends
Electron-Donating Groups (EDGs) : Hydroxyl (target compound) and methoxy (e.g., 3,4-dimethoxyphenyl) groups improve solubility and hydrogen bonding, critical for target engagement .
Halogen Substituents : Chloro or bromo groups (e.g., 4-chlorophenyl in Compound 154) enhance cytotoxicity but may reduce selectivity .
Heteroaromatic Tails : Substitutions like pyrimidine (Compound 154) or isoxazole (dimethoxyphenyl analog) modulate pharmacokinetics and target specificity .
Biological Activity
The compound 2-((5-(2-hydroxyphenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(m-tolyl)acetamide , also referred to by its CAS number 336173-67-2, is a member of the oxadiazole family, which has garnered attention for its diverse biological activities. This article explores its biological properties, including antimicrobial, anticancer, and antioxidant activities, supported by recent research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 341.38 g/mol. The structure features a 1,3,4-oxadiazole ring linked to a thio group and an acetamide moiety.
1. Antimicrobial Activity
Research has demonstrated that compounds containing the 1,3,4-oxadiazole ring exhibit significant antimicrobial properties. A study highlighted that derivatives of this class showed varying degrees of activity against several pathogens, including Staphylococcus aureus and Mycobacterium tuberculosis .
Table 1: Antimicrobial Activity of Oxadiazole Derivatives
| Compound | Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | S. aureus | 0.78 µg/mL |
| Compound B | M. tuberculosis | 4 µg/mL |
| Compound C | E. coli | 16 µg/mL |
These results suggest that the target compound may possess similar antimicrobial properties due to its structural characteristics.
2. Anticancer Activity
The anticancer potential of oxadiazole derivatives has been actively researched. A recent study indicated that compounds with oxadiazole structures demonstrated promising cytotoxic effects on various cancer cell lines . Specifically, the compound was tested against both normal and cancer cells, showing high efficacy in selectively targeting cancerous cells while sparing normal cells.
Case Study:
In a comparative study on different oxadiazole derivatives, the compound exhibited IC50 values lower than those of standard chemotherapeutic agents, indicating its potential as an effective anticancer agent .
3. Antioxidant Activity
Oxidative stress plays a critical role in various diseases, and compounds with antioxidant properties are essential for therapeutic applications. The synthesized oxadiazole derivatives were evaluated for their ability to scavenge free radicals. Notably, certain derivatives showed superior activity compared to well-known antioxidants like vitamin C .
Table 2: Antioxidant Activity Comparison
| Compound | DPPH Scavenging Activity (%) | Comparison Standard |
|---|---|---|
| Compound D | 85% | Vitamin C (75%) |
| Compound E | 90% | BHT (80%) |
The biological activities of oxadiazole derivatives are often attributed to their ability to interact with specific biological targets such as enzymes involved in metabolic pathways. For instance, studies have suggested that these compounds may inhibit key enzymes such as DNA gyrase and DHFR (Dihydrofolate Reductase), which are crucial for bacterial survival and proliferation .
Q & A
Q. How does the hydroxyl group on the phenyl ring influence metal chelation or antioxidant activity?
- Chelation Studies :
- UV-Vis Titration : Monitor complex formation with Fe²⁺/Cu²⁺ ions (e.g., absorbance shifts at 450–500 nm) .
- Antioxidant Assays : Measure DPPH radical scavenging activity; phenolic -OH groups typically show EC₅₀ < 50 μM .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
